molecular formula C6H14ClNO2S B3054751 Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride CAS No. 61786-58-1

Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride

Cat. No.: B3054751
CAS No.: 61786-58-1
M. Wt: 199.7 g/mol
InChI Key: VSVWQMIGAVLMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride (CAS: 61786-58-1) is a hydrochloride salt derivative of a cysteine-like amino acid ester. Its structure comprises an ethyl ester backbone, a primary amine at the second carbon, and a methylsulfanyl (SCH₃) group at the third carbon. The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. Purity levels for commercial samples typically exceed 95% .

Properties

IUPAC Name

ethyl 2-amino-3-methylsulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-3-9-6(8)5(7)4-10-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWQMIGAVLMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70638910
Record name Ethyl S-methylcysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61786-58-1
Record name NSC233871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl S-methylcysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate Hydrochloride

  • Structure : Replaces the methylsulfanyl group with a 2-ethoxy-2-oxoethylsulfanyl moiety (SCH₂COOEt).
  • Molecular Formula: C₉H₁₈ClNO₄S .
  • Molecular Weight : 271.76 g/mol .
  • This modification may alter reactivity in nucleophilic substitutions or enzyme-mediated processes.

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride

  • Structure : Features a 3,4-dihydroxyphenyl group instead of methylsulfanyl.
  • Molecular Formula: C₁₁H₁₆ClNO₄ .
  • Molecular Weight : 261.7 g/mol .
  • Key Differences: The aromatic dihydroxyphenyl group enhances UV activity and polarity, improving water solubility but reducing lipid membrane permeability. Potential for antioxidant activity due to phenolic hydroxyl groups, unlike the non-aromatic methylsulfanyl derivative .

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate Hydrochloride

  • Structure : Incorporates a methyl group at the chiral center (C2) and a 3,4-dihydroxyphenyl group at C3.
  • Molecular Formula: C₁₂H₁₈ClNO₄ .
  • Molecular Weight : 275.73 g/mol .
  • Key Differences :
    • The stereochemical modification (2S configuration) and additional methyl group may influence binding specificity in biological systems.
    • Increased steric hindrance could slow enzymatic degradation compared to the unmethylated analogue .

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate Hydrochloride

  • Structure : Substitutes methylsulfanyl with a hydroxy and 4-methoxyphenyl group.
  • Molecular Formula: C₁₂H₁₈ClNO₄ .
  • Molecular Weight : 275.73 g/mol .
  • Key Differences :
    • The hydroxy group increases hydrogen-bonding capacity, while the methoxyphenyl moiety adds lipophilicity.
    • Metabolic pathways may involve demethylation of the methoxy group, a feature absent in the methylsulfanyl compound .

Research Implications

  • Synthetic Utility : The methylsulfanyl group in the target compound offers a stable thioether linkage for further functionalization, whereas analogues with ester or hydroxyl groups may require protective strategies during synthesis .
  • Pharmacological Potential: Aromatic and polar derivatives (e.g., dihydroxyphenyl) are candidates for antioxidant or receptor-targeted therapies, while the methylsulfanyl variant may favor prodrug designs due to its metabolic stability .
  • Safety Profile : Hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) are common in hydrochloride salts, but substituent-specific toxicities require further study .

Biological Activity

Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride, a compound of interest in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a methylthio group, and an ester functional group. These components contribute to its reactivity and interaction with biological systems. The compound's molecular formula is C6H14ClNOSC_6H_{14}ClNOS.

PropertyValue
Molecular Weight179.70 g/mol
SolubilitySoluble in water
Melting PointNot specified
LogP (Partition Coefficient)Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the ester and methylthio groups facilitate hydrophobic interactions. This mechanism enhances the compound's binding affinity and specificity toward its targets, influencing various biological processes.

Key Interactions

  • Hydrogen Bonding : The amino group forms hydrogen bonds with receptor sites.
  • Hydrophobic Interactions : The methylthio group enhances the compound's solubility in lipid environments, promoting cellular uptake.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Anticancer Efficacy

In a study assessing the compound's cytotoxic effects, it was found to significantly inhibit the proliferation of MCF-7 cells with an IC50 value of approximately 10 µM. This activity was comparable to standard chemotherapeutic agents such as doxorubicin.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-710
A54912

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Its efficacy was evaluated against Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. However, it showed limited effects against Candida albicans.

Table 3: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Candida albicans>128

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the methylthio group or the ester moiety can significantly alter its pharmacological profile.

Findings from SAR Studies

  • Methylthio Group Modification : Variations in the methylthio substituent have been shown to enhance anticancer activity.
  • Alteration of Ester Linkage : Changing the ester group can improve solubility and bioavailability.

Q & A

Q. How can the compound’s stability under oxidative conditions be enhanced for in vivo studies?

  • Solution : Co-formulate with antioxidants (e.g., 0.1% w/v ascorbic acid) or encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.1) to protect the methylsulfanyl group from oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.